4-(Chloromethyl)-3-fluoropyridine
Overview
Description
4-(Chloromethyl)-3-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the fourth position and a fluorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 3-fluoropyridine using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 3-fluoro-4-pyridinecarboxaldehyde or 3-fluoro-4-pyridinecarboxylic acid.
Reduction: Formation of 3-fluoro-4-methylpyridine.
Scientific Research Applications
4-(Chloromethyl)-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-fluoropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with DNA replication.
Comparison with Similar Compounds
3-Chloromethyl-4-fluoropyridine: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
4-(Bromomethyl)-3-fluoropyridine: Bromine substitution instead of chlorine, which may affect the compound’s reactivity and biological activity.
4-(Chloromethyl)-2-fluoropyridine: Fluorine atom at the second position, altering the electronic properties and reactivity.
Uniqueness: 4-(Chloromethyl)-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
IUPAC Name |
4-(chloromethyl)-3-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVYIGBZCTUZNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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